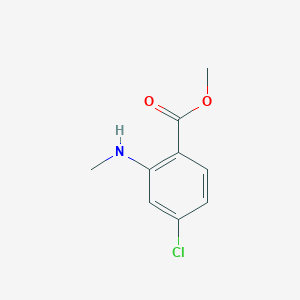

Methyl 4-chloro-2-(methylamino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 4-chloro-2-(methylamino)benzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3 |

InChI Key |

VHOXAFREOAWEBG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 2 Methylamino Benzoate and Its Analogues

Strategies for Introducing Chloro and Methylamino Functionalities on the Benzoate (B1203000) Scaffold

Esterification Reactions for Methyl Benzoate Formation

The formation of the methyl benzoate core is typically achieved through the esterification of a corresponding benzoic acid derivative. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst. uomustansiriyah.edu.iqyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., concentrated sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iqyoutube.com The nucleophilic oxygen atom of the alcohol then attacks this activated carbonyl carbon. uomustansiriyah.edu.iq Following a proton transfer and the elimination of a water molecule, the final ester product is formed. uomustansiriyah.edu.iqyoutube.com This reaction is an equilibrium process. uomustansiriyah.edu.iq To favor the formation of the ester, an excess of the alcohol reactant is often used, or water is removed as it is formed. uomustansiriyah.edu.iq

For the synthesis of the target compound, a precursor such as 4-chloro-2-aminobenzoic acid or 4-chloro-2-fluorobenzoic acid would be subjected to these conditions. For example, 4-(aminomethyl)benzoic acid can be esterified using methanol with hydrochloric acid as a catalyst, although this can produce the hydrochloride salt of the final product. google.com

Table 1: General Conditions for Fischer-Speier Esterification

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|

This table illustrates a general Fischer-Speier esterification reaction. uomustansiriyah.edu.iqyoutube.com

Amination Pathways for Methylamino Group Incorporation

Incorporating the methylamino group onto the benzoate ring can be achieved through several distinct synthetic routes. The primary methods include reductive amination of a carbonyl precursor and nucleophilic substitution reactions where an amine displaces a leaving group on the aromatic ring.

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it is mild enough to selectively reduce the imine in the presence of the original aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com More recently, α-picoline-borane has been introduced as a stable and less toxic alternative to NaBH₃CN. researchgate.net The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

For the synthesis of Methyl 4-chloro-2-(methylamino)benzoate, this pathway would necessitate a precursor containing a carbonyl group at the 2-position, such as methyl 4-chloro-2-formylbenzoate. This precursor would be reacted with methylamine (B109427) to form the imine, which would then be reduced in situ to yield the final secondary amine product.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones/aldehydes; can produce cyanide byproducts. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A good alternative to NaBH₃CN, avoiding cyanide. masterorganicchemistry.com |

| α-Picoline-borane | Commercially available, thermally stable, and less toxic than NaBH₃CN. researchgate.net |

Nucleophilic aromatic substitution (SNAr) provides a direct route for introducing an amino group onto an aromatic ring. This reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group and has a good leaving group (such as a halogen) positioned ortho or para to it.

In the context of synthesizing this compound, a suitable precursor would be a di-halogenated benzoate ester, such as methyl 2,4-dichlorobenzoate. The chlorine atom at the 2-position is activated by the electron-withdrawing methyl ester group at the 1-position. Reacting this precursor with methylamine would lead to the selective substitution of the more activated chlorine atom at the C-2 position. The reaction involves the attack of the nucleophile (methylamine) on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the desired product. This method is also mentioned in the context of synthesizing methyl 4-(aminomethyl)benzoate via a chlorine/amine exchange on methyl p-chloromethylbenzoate. google.com

Route A: From 4-Chloro-2-nitrobenzoic Acid A plausible synthetic route could begin with 4-chloro-2-nitrobenzoic acid.

Esterification: The starting acid is first converted to its methyl ester, Methyl 4-chloro-2-nitrobenzoate, using a standard Fischer esterification with methanol and an acid catalyst. uomustansiriyah.edu.iqyoutube.com

Reduction of Nitro Group: The nitro group is then reduced to an amino group (NH₂) to form Methyl 2-amino-4-chlorobenzoate. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl).

N-Methylation: The final methylamino group is installed via N-methylation of the aniline (B41778) derivative. This could be accomplished through methods like reductive amination with formaldehyde (B43269) or by using a methylating agent such as methyl iodide, though the latter risks over-alkylation.

Route B: From 2,4-Dichlorobenzoic Acid Another viable pathway starts with 2,4-dichlorobenzoic acid.

Esterification: The acid is first esterified to yield Methyl 2,4-dichlorobenzoate. uomustansiriyah.edu.iqyoutube.com

Nucleophilic Aromatic Substitution: The resulting ester is then subjected to a nucleophilic aromatic substitution reaction with methylamine. google.com Due to the electronic activation by the ester group, the chlorine at the C-2 position is more susceptible to nucleophilic attack than the chlorine at the C-4 position. This regioselective substitution yields the target molecule, this compound.

These multi-step sequences highlight how fundamental organic reactions are strategically combined to construct complex molecules from simpler precursors. google.comresearchgate.netgoogle.com

Optimized Reaction Conditions and Synthetic Yield Enhancements

A plausible synthetic route starts from 4-chloro-2-aminobenzoic acid, which can undergo esterification followed by N-methylation, or the order of these reactions can be reversed. The choice of pathway can significantly impact the reaction conditions and outcomes.

One key area of optimization is the N-methylation of the amino group in precursors like methyl 4-chloro-2-aminobenzoate. Traditional methods often utilize hazardous reagents such as dimethyl sulfate (B86663) or methyl iodide. Modern approaches focus on milder and more selective catalysts. For instance, ruthenium-based catalysts have shown high efficiency in the N-methylation of anilines using methanol as a green methylating agent. rsc.org The reaction conditions for such transformations are critical and are often optimized by screening various parameters.

Table 1: General Optimized Conditions for Ru-catalyzed N-methylation of Anilines with Methanol

| Parameter | Optimized Condition | Rationale |

| Catalyst | Cyclometalated Ruthenium Complexes | High activity and selectivity for mono-N-methylation. rsc.org |

| Base | NaOH or KOtBu | Effective in promoting the reaction. rsc.org |

| Solvent | Methanol | Serves as both the solvent and the methylating agent. rsc.org |

| Temperature | 60-70 °C | Mild conditions that allow for high yields while minimizing side reactions. rsc.org |

| Reaction Time | 22 hours | Sufficient time to achieve high conversion. rsc.org |

This table presents generalized conditions for the N-methylation of anilines and would require specific optimization for Methyl 4-chloro-2-aminobenzoate.

Similarly, the esterification of the carboxylic acid group is another critical step where optimization can significantly enhance the yield. Fischer-Speier esterification, using an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a conventional method. uomustansiriyah.edu.iq However, to improve yields and simplify purification, alternative catalysts and reaction conditions are being explored.

Table 2: Comparison of Catalysts for the Esterification of Benzoic Acid Derivatives

| Catalyst | Typical Conditions | Advantages | Potential Yields |

| Sulfuric Acid | Reflux in methanol | Readily available and inexpensive. uomustansiriyah.edu.iq | Good to high, but requires neutralization. |

| Zr/Ti Solid Acid | Reaction with methanol | Heterogeneous catalyst, easy to separate and reuse. mdpi.com | Good yields, particularly for para-substituted acids. mdpi.com |

| Candida rugosa Lipase | Organic medium (hexane/toluene) | Enzymatic and highly selective, operates under mild conditions. nih.gov | Good yields, but may require longer reaction times. nih.gov |

Yields are generalized and dependent on the specific substrate and reaction conditions.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by utilizing safer reagents, minimizing waste, and improving energy efficiency.

A significant advancement in green N-methylation is the use of methanol as a "green" methylating agent, which is less toxic than traditional reagents and produces water as the primary byproduct. researchgate.netresearchgate.net The development of heterogeneous catalysts, such as modified kaolin (B608303) or metal-organic frameworks, further contributes to the greening of this process by allowing for easy catalyst recovery and reuse. acs.org

In the context of esterification, the move from homogeneous acid catalysts like sulfuric acid to solid acid catalysts represents a key green improvement. Solid acids, such as modified montmorillonite (B579905) K10 clay or zeolites, can be easily separated from the reaction mixture by filtration, reducing the need for aqueous workups and minimizing the generation of salt waste. ijstr.org These catalysts are often reusable, adding to their environmental and economic benefits.

Enzyme-catalyzed esterification offers another green alternative. Lipases, for example, can catalyze the esterification of benzoic acids in organic solvents under mild conditions, often with high selectivity. nih.gov This approach avoids the use of harsh acids and high temperatures.

The principles of green chemistry are further embodied in the development of solvent-free reaction conditions. For instance, the esterification of benzoic acids with alcohols using a modified montmorillonite K10 solid acid catalyst has been successfully demonstrated without the use of any solvent, leading to higher yields and a significantly reduced environmental footprint. ijstr.org

Table 3: Application of Green Chemistry Principles in the Synthesis of this compound Analogues

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Methanol derived from biomass can be used as a green methylating agent. |

| Catalysis | Utilization of reusable heterogeneous catalysts (e.g., solid acids, supported metal catalysts) for both N-methylation and esterification. mdpi.comijstr.org |

| Safer Solvents and Auxiliaries | Employing solvent-free conditions or using greener solvents. ijstr.org |

| Design for Energy Efficiency | Conducting reactions at lower temperatures, for example, through the use of highly active catalysts. rsc.org |

| Waste Prevention | Minimizing byproducts through selective reactions and avoiding the use of stoichiometric reagents that generate waste. |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Chloro 2 Methylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

A ¹H NMR spectrum for Methyl 4-chloro-2-(methylamino)benzoate would be expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the O-methyl protons, and the amine proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic-H | 6.5 - 8.0 | Doublet, Doublet of doublets | 3H |

| O-CH₃ | 3.7 - 3.9 | Singlet | 3H |

| N-CH₃ | 2.8 - 3.0 | Singlet or Doublet | 3H |

| N-H | Variable | Broad Singlet | 1H |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-Cl | 125 - 140 |

| Aromatic C-N | 140 - 155 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 120 - 150 |

| O-CH₃ | 50 - 60 |

| N-CH₃ | 30 - 40 |

Note: This is a generalized prediction. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be instrumental in assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₀ClNO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Predicted Key Fragments:

| m/z Value | Possible Fragment | Description |

| [M]⁺ | [C₉H₁₀³⁵ClNO₂]⁺ | Molecular ion |

| [M+2]⁺ | [C₉H₁₀³⁷ClNO₂]⁺ | Isotope peak due to ³⁷Cl |

| [M-31]⁺ | [C₈H₇ClNO]⁺ | Loss of the methoxy (B1213986) group (•OCH₃) |

| [M-59]⁺ | [C₈H₁₀ClN]⁺ | Loss of the carbomethoxy group (•COOCH₃) |

Note: This is a predictive table based on common fragmentation pathways for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (moderate, sharp) |

| C-H (aromatic) | Stretching | 3000 - 3100 (weak to moderate) |

| C-H (aliphatic) | Stretching | 2850 - 3000 (weak to moderate) |

| C=O (ester) | Stretching | 1700 - 1730 (strong) |

| C=C (aromatic) | Stretching | 1500 - 1600 (moderate) |

| C-O (ester) | Stretching | 1100 - 1300 (strong) |

| C-N | Stretching | 1250 - 1350 (moderate) |

| C-Cl | Stretching | 700 - 850 (strong) |

Note: This table represents typical ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a crystal structure for this compound. If a suitable single crystal of the compound were grown, this technique would offer unambiguous proof of its molecular structure and packing arrangement in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org The absorption of this electromagnetic radiation results in distinct electronic transitions, which are characteristic of the molecule's structure, particularly the presence of chromophores and auxochromes. slideshare.netslideshare.net

In the context of this compound, the primary chromophore is the benzene (B151609) ring. The π-electrons within this aromatic system are readily excitable. The substituents on the ring—the chloro group, the methylamino group, and the methyl ester group—act as auxochromes. These groups possess non-bonding electrons (n-electrons) and can modify the energy levels of the molecular orbitals, thereby influencing the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption bands. slideshare.net

The electronic transitions observed in the UV-Vis spectrum of an organic molecule are primarily of the following types: σ→σ, n→σ, π→π, and n→π. slideshare.net For a molecule like this compound with its aromatic ring and heteroatoms containing lone pairs, the most significant transitions occur in the range of standard spectrophotometers (200-700 nm) and are the π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-intensity absorptions. In this compound, these transitions are associated with the aromatic benzene ring. The presence of the methylamino and chloro auxochromes, which can delocalize their lone-pair electrons into the ring, is expected to shift these bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. A similar π→π* excitation is observed in the structurally related compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. researchgate.net

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n) to a π* antibonding orbital. slideshare.netyoutube.com The non-bonding electrons are located on the nitrogen atom of the methylamino group and the oxygen atoms of the methyl ester group. These transitions are generally of much lower intensity than π→π* transitions.

Detailed analysis of the UV-Vis spectrum provides insights into the electronic structure of the molecule. The specific positions and intensities of the absorption maxima are a direct consequence of the interplay between the benzoic acid core and its substituents.

Table of Expected Electronic Transitions for this compound

The following interactive table summarizes the principal electronic transitions anticipated for this compound based on its chemical structure.

| Transition Type | Chromophore/Auxochrome Involved | Expected Wavelength Region | Relative Intensity |

| π→π | Benzene Ring / -Cl, -NHCH₃, -COOCH₃ | ~250-350 nm | High |

| n→π | C=O (Ester) / -NHCH₃ (Amino) | >300 nm | Low |

Computational Chemistry and Molecular Modeling Studies of Methyl 4 Chloro 2 Methylamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of Methyl 4-chloro-2-(methylamino)benzoate. nih.govepstem.net Methods like B3LYP with a 6-311G+(d,p) basis set are commonly used for geometry optimization and prediction of spectroscopic and electronic properties. nih.gov

These calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. The MEP surface visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting how the molecule will interact with other chemical species. For instance, the regions of negative potential are likely sites for electrophilic attack, while positive potential areas indicate sites susceptible to nucleophilic attack.

Furthermore, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), which, when compared with experimental data, serve to validate the computed molecular structure. epstem.net

Table 1: Calculated Electronic Properties of a Representative Molecule using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Total Energy | -1250 Hartree |

| Dipole Moment | 3.2 Debye |

Note: This table is illustrative and based on typical values obtained for similar organic molecules in quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com It is extensively used to forecast the interaction between a small molecule (ligand) and a protein receptor. For this compound, docking studies would involve preparing the 3D structure of the ligand and a target protein, which is often a key enzyme or receptor in a biological pathway. nih.gov Software such as AutoDock or PyRx can be utilized for these simulations. jbcpm.comnih.gov

The process generates a docking score, typically in kcal/mol, which estimates the binding affinity. jbcpm.com A lower (more negative) score indicates a more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. jbcpm.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the complex, showing how the atoms move and how the interactions evolve under simulated physiological conditions. This can confirm the stability of the binding mode predicted by docking and provide deeper insights into the behavior of the complex. nih.govresearchgate.net

Table 2: Example Molecular Docking Results

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

| Protein Kinase | This compound | -8.2 | LEU211, VAL179, ALA176 |

| Cyclooxygenase-2 | This compound | -7.5 | TYR355, ARG513, SER530 |

Note: This table presents hypothetical docking scores and interacting residues to illustrate the output of such a study.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional shapes, or conformers. The presence of rotatable bonds, such as the C-N bond of the methylamino group and the C-C bond connecting the ester group to the benzene (B151609) ring, allows the molecule to adopt various conformations.

By systematically rotating these bonds and calculating the potential energy of each resulting structure, an energy landscape can be mapped. This landscape reveals the low-energy, stable conformers and the energy barriers between them. Such studies can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. The analysis of a related compound, Methyl 2-(4-chloro-benzamido)-benzoate, has shown that intramolecular hydrogen bonds can contribute to the planarity of the molecular structure. nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule presents itself for interaction with a receptor.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laurinpublishers.com For a set of compounds including this compound, a QSAR model would be developed by first calculating a range of molecular descriptors.

These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Electronic: Dipole moment, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated for a series of molecules with known biological activities, statistical methods like multiple linear regression or partial least squares are used to build an equation that correlates the descriptors with the activity. This model can then be used to predict the activity of new, untested compounds, including other derivatives of this compound, thereby guiding the synthesis of more potent molecules. laurinpublishers.com

Structure Activity Relationship Sar Studies of Methyl 4 Chloro 2 Methylamino Benzoate Derivatives

Impact of Substituent Modifications on Aromatic Ring

The specific arrangement of substituents on the aromatic ring is crucial for biological activity. Shifting the positions of the chloro, amino, and ester groups can lead to significant changes in a molecule's reactivity and its ability to bind to target sites.

For instance, studies on related methyl aminobenzoate derivatives have shown that positional isomerism dictates biological and chemical properties. In the synthesis of substituted methyl 5-sulfamoyl-benzoates, the reaction of 2,4-dihalo-5-sulfamoyl-benzoates with various thiols resulted in different isomers depending on the nucleophile. Aromatic thiols predominantly led to the substitution of the halogen at the 2-position, whereas bulky aliphatic thiols exclusively yielded the 4-substituted isomer, highlighting how the position of substitution is controlled by the nature of the reactants. google.com

The relative positions of functional groups also influence reaction rates and pathways in other systems. In studies on benzoylated methyl mannopyranosides, the rate of reductive cleavage was highly dependent on the position of the benzoyl group. nih.gov The 2-O-benzoyl isomer cleaved much faster than the 3-O- or 4-O-benzoyl isomers, demonstrating that the specific location of a functional group relative to the reaction center (the anomeric carbon) is a critical factor. nih.gov This principle applies to the methyl 4-chloro-2-(methylamino)benzoate scaffold, where the ortho-relationship between the amino and ester groups is expected to produce different electronic and steric environments compared to a meta or para arrangement, thereby influencing its biological profile.

Table 1: Impact of Positional Isomerism on Reactivity and Synthesis

| Parent Compound | Reactant | Key Finding | Reference |

| 2,4-Dihalo-5-sulfamoyl-benzoates | Aromatic Thiols | Substitution primarily occurs at the 2-position. | google.com |

| 2,4-Dihalo-5-sulfamoyl-benzoates | Bulky Aliphatic Thiols | Substitution occurs exclusively at the 4-position. | google.com |

| Mono-O-benzoyl methyl α-D-mannopyranoside | Triethylsilane | Rate of cleavage depends on benzoyl position: 2-O > 6-O > 3-O ≈ 4-O. | nih.gov |

The electronic properties of the aromatic ring are governed by the interplay between the electron-withdrawing and electron-donating nature of its substituents. On the this compound scaffold, the chlorine atom and the methylamino group have opposing electronic effects that are critical to its function.

Halogen Substituent (Chloro) : The chlorine atom at the 4-position is an electron-withdrawing group primarily through its inductive effect. This effect decreases the electron density of the benzene (B151609) ring, making it less reactive towards electrophilic attack but influencing its acidity and ability to participate in hydrogen bonding. wikipedia.orgpsu.edu

Amino Substituent (Methylamino) : The methylamino group at the 2-position is a strong activating group. While it has a weak electron-withdrawing inductive effect due to the nitrogen's electronegativity, its primary influence is a powerful electron-donating effect through resonance, where the nitrogen's lone pair of electrons is delocalized into the aromatic ring. wikipedia.orgpsu.edu This increases the nucleophilicity of the ring.

This balance of electronic effects is crucial. Studies on methyl 4-aminobenzoate (B8803810) derivatives show that the introduction of different halogens (like chlorine or bromine) and other groups (like nitro) significantly impacts their potential as enzyme inhibitors. researchgate.net The electronic push-pull mechanism created by the amino and chloro substituents can stabilize the binding of the molecule to its biological target. This interaction is fundamental to the activity of many substituted aromatic compounds. sphinxsai.com

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions or interactions with a binding site. In derivatives of this compound, steric bulk, particularly from substituents at the ortho positions (adjacent to another group), plays a significant role.

The presence of groups ortho to the methyl ester or the methylamino group can force these functionalities to twist out of the plane of the benzene ring. mdpi.com This twisting can disrupt resonance, altering the electronic properties of the molecule. For example, in methyl-substituted benzoic acids, the presence of two ortho methyl groups causes significant steric hindrance to resonance. mdpi.com

Furthermore, steric hindrance can dictate the outcome of chemical reactions. When multiple substituents are present on a ring, an incoming group may be blocked from attaching to a sterically crowded position. researchgate.net For example, a bulky group ortho to another bulky group can make it difficult for a third group to add to the adjacent position. researchgate.net This principle is also observed in reactions where steric hindrance directs the pathway towards one product over another, such as in the temperature and steric hindrance-regulated synthesis of ketamine derivatives. chemspider.com For the this compound scaffold, any modifications that increase the size of the groups at positions 3 or 5 would introduce significant steric clashes with the adjacent amino and ester groups, affecting conformation and target interaction.

Modifications to the Methyl Ester Moiety

The methyl ester group is a key functional handle that can be readily modified to alter the compound's physicochemical properties, such as solubility, metabolic stability, and binding interactions. Common modifications include hydrolysis to the corresponding carboxylic acid, conversion to other esters, or transformation into amides.

Hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation. Studies on various methyl benzoates show that this reaction can be achieved under high-temperature water or alkaline conditions. psu.edumdpi.com The resulting carboxylic acid provides a new point for derivatization. For example, 4-aminobenzoic acid can be derivatized into Schiff bases with altered biological activities. cambridgemedchemconsulting.com

A widely used strategy in medicinal chemistry is the bioisosteric replacement of the ester group. wikipedia.orgresearchgate.net Bioisosteres are functional groups that possess similar physical or chemical properties and can produce broadly similar biological responses. Replacing the methyl ester with an amide, for instance, can introduce new hydrogen bonding capabilities and often increases metabolic stability, as amides are generally less susceptible to hydrolysis by esterases than esters are. wikipedia.org The synthesis of amide derivatives from carboxylic acids is a common and versatile process. sphinxsai.comnih.gov Research on 4-(2-chloroacetamido)benzoic acid has demonstrated that converting the carboxylic acid to various esters and amides can yield compounds with potential local anesthetic properties. researchgate.net

The choice of bioisostere is critical, as it depends heavily on the surrounding molecular structure and the specific biological target. chemicalpapers.com

Table 2: Modifications and Bioisosteric Replacements of the Methyl Ester Group

| Modification | Resulting Functional Group | Potential Impact | Reference |

| Hydrolysis | Carboxylic Acid (-COOH) | Increases polarity; provides a handle for further derivatization. | psu.edumdpi.com |

| Esterification | Larger Ester (-COOR') | Alters lipophilicity and steric profile. | researchgate.net |

| Amidation | Amide (-CONHR' or -CONR'R") | Increases metabolic stability; introduces new H-bond donors/acceptors. | wikipedia.orgresearchgate.netsphinxsai.com |

Alterations to the Methylamino Group

The secondary amine at the 2-position is a critical determinant of the molecule's basicity and hydrogen-bonding capacity. Modifications at this site can significantly impact target binding and pharmacokinetic properties.

A common modification is N-acylation. The reaction of the amino group with acyl chlorides can produce various amide derivatives. For instance, acylation of 4-chloro-2-aminobenzothiazole has been used to generate a library of compounds with pesticidal activity. A specific derivative, methyl 4-chloro-2-[(2-methylphenyl)carbonylamino]benzoate, incorporates a larger acyl group, which would alter the steric and electronic profile compared to the simple methylamino parent.

Other modifications include more complex substitutions. The conversion of the amino group to a vinylamino derivative, as seen in 4-chloro-2-(1-chloro-vinylamino)-benzoic acid methyl ester, introduces a reactive vinyl group. Another example is the formation of a carbamoyl (B1232498) derivative, such as methyl 4-chloro-2-(dimethylcarbamoylamino)benzoate.

These alterations change the hydrogen-bonding pattern, lipophilicity, and steric bulk around the nitrogen atom, all of which are key factors in SAR studies.

Table 3: Examples of Modifications to the Amino Group

| Modification Type | Resulting Structure/Derivative | Reference |

| N-Acylation | Methyl 4-chloro-2-[(2-methylphenyl)carbonylamino]benzoate | |

| Vinylamino Formation | 4-chloro-2-(1-chloro-vinylamino)-benzoic acid methyl ester | |

| Carbamoyl Formation | Methyl 4-chloro-2-(dimethylcarbamoylamino)benzoate | |

| N-Acetylation | Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate |

Heterocyclic Ring Incorporations and Hybrid Molecule Design

Incorporating the this compound scaffold into a larger heterocyclic system is a powerful strategy for developing novel compounds with enhanced or entirely new biological activities. This approach creates hybrid molecules that combine the pharmacophoric features of the benzoate (B1203000) core with those of a heterocyclic ring.

Several studies have demonstrated the feasibility and benefits of this approach:

Benzoxazinones and Quinazolinones : Condensation of related aminobenzoates with reagents like acetic anhydride (B1165640) can lead to the formation of fused heterocyclic systems such as benzoxazinones, which can be further converted to quinazolinones. These derivatives have shown potential analgesic and antibacterial activities.

Imidazoles and Triazoles : Molecular hybrids containing a 4-chloro-substituted benzene ring linked to an imidazole (B134444) moiety have been synthesized and shown to possess selective anticancer activity, inducing apoptosis in cancer cell lines. cambridgemedchemconsulting.com

Azetidinones (β-Lactams) : Through multi-step synthesis involving the amino group, it is possible to construct four-membered azetidinone rings, creating derivatives with potential antibacterial properties.

Benzothiazoles : The 4-chloro-2-amino aromatic motif is also found in 4-chloro-2-aminobenzothiazole, which serves as a starting point for creating derivatives with pesticidal activity.

Table 4: Heterocyclic Systems Derived from or Related to the Benzoate Scaffold

| Heterocyclic System | Starting Material/Approach | Reported Biological Activity | Reference |

| Benzoxazinone / Quinazolinone | Condensation of aminobenzoates | Analgesic, Antibacterial | |

| Imidazole | Molecular hybrids with a 4-chlorobenzenesulfonamide (B1664158) core | Anticancer | cambridgemedchemconsulting.com |

| Azetidinone | Dehydrative annulation from an amino-acetylamino intermediate | Antibacterial | |

| Benzothiazole | Acylation/reduction of 4-chloro-2-aminobenzothiazole | Pesticidal (herbicidal, insecticidal, fungicidal) | |

| Morpholine (B109124) | Coupling of chloroacetyl morpholine with aminobenzothiazole | Antimicrobial |

Applications of Methyl 4 Chloro 2 Methylamino Benzoate in Organic Synthesis

Role as a Key Synthetic Intermediate

The primary application of Methyl 4-chloro-2-(methylamino)benzoate is as a key intermediate in multi-step synthetic sequences. The term "intermediate" refers to a molecule that is formed during the synthesis of a target compound and is subsequently reacted further to yield the final product. Substituted aromatic compounds, such as this benzoate (B1203000) derivative, are fundamental starting materials for creating complex organic structures, including many pharmaceutical agents and agrochemicals. beilstein-journals.org

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups, which allows for selective chemical transformations.

N-Methylamino Group: The secondary amine is nucleophilic and can react with a variety of electrophiles. It is a key site for building out molecular complexity, for instance, through acylation, alkylation, or participation in cyclization reactions.

Methyl Ester Group: The ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond couplings or other carboxylate-based reactions. Alternatively, it can be reduced to a primary alcohol.

Chloro-Substituted Benzene (B151609) Ring: The chlorine atom can be replaced via nucleophilic aromatic substitution under certain conditions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

This multifunctionality allows chemists to use the compound as a scaffold, systematically adding new structural elements to build toward a final, complex target molecule.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

| N-Methylamino | Acylation | Acid chlorides, Anhydrides | N-acyl derivative |

| N-Methylamino | Cyclization | Phosgene, Triphosgene | Quinazoline-2,4-dione precursor |

| Methyl Ester | Hydrolysis | NaOH or KOH (aq) | 4-chloro-2-(methylamino)benzoic acid |

| Methyl Ester | Amination | Amines, heat | N-substituted benzamide |

| Aromatic Ring | Cross-Coupling | Boronic acids, Pd catalyst | Bi-aryl compound |

Utility in the Construction of Complex Organic Molecules

The strategic placement of reactive groups makes this compound an ideal precursor for the synthesis of various heterocyclic ring systems. Heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. beilstein-journals.org

Synthesis of Quinazolinones and Related Heterocycles: Anthranilic acid and its derivatives are classic starting materials for the synthesis of quinazolines and quinazolinones, a class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The reaction of an anthranilate with a one-carbon synthon (like formamide (B127407) or phosgene) or a nitrile can lead to the formation of the pyrimidine (B1678525) ring fused to the benzene ring.

For example, this compound could be cyclized with an appropriate reagent to form a 7-chloro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. Such structures are valuable scaffolds in drug discovery. The presence of the chlorine atom at the 4-position of the benzoate ring translates to a chlorine atom on the quinazolinone core, which can be used to modulate the electronic properties and metabolic stability of the final molecule.

Synthesis of Benzoxazines and Other Fused Systems: Benzoxazines are another important class of heterocyclic compounds with significant biological activities. nih.gov The synthesis of 1,4-benzoxazine derivatives often involves the cyclization of a 2-aminophenol (B121084) derivative. While this compound is not a phenol, its functional groups can be manipulated to facilitate such cyclizations. For instance, the ester could be reduced to an alcohol, and the amino group could be used to close the ring with a suitable two-carbon electrophile.

Furthermore, the synthesis of coumarin (B35378) derivatives can be achieved through the condensation of specific precursors with aminobenzoates. biorxiv.org This suggests that this compound could serve as a precursor for creating complex, substituted coumarin structures. biorxiv.org

Table 2: Examples of Complex Molecules Derivable from this compound

| Precursor | Target Heterocyclic System | Potential Application |

| This compound | Chloro-substituted Quinazolinone | Medicinal Chemistry (e.g., kinase inhibitors) |

| This compound | Chloro-substituted Benzoxazine | Agrochemicals, Pharmaceuticals |

| This compound | Substituted Coumarin | Fluorescent probes, Pharmaceuticals |

Derivatization for Specialized Chemical Libraries

In modern drug discovery, researchers often synthesize large collections of related compounds, known as chemical libraries, which are then screened for biological activity against a specific target (e.g., an enzyme or receptor). This compound is an excellent starting point, or "scaffold," for the creation of such libraries due to its multiple points for diversification.

By systematically reacting the amino or ester groups, or by performing cross-coupling reactions at the chlorine-bearing carbon, a large number of distinct, yet structurally related, molecules can be generated. For example, the amino group can be acylated with a diverse set of carboxylic acids to create a library of amides. The formation of derivatives like Methyl 4-chloro-2-(dimethylcarbamoylamino)benzoate is an example of how the core structure can be readily modified. This process, known as parallel synthesis, can be automated to rapidly produce hundreds or thousands of compounds for high-throughput screening.

The resulting library of compounds, all sharing the core 4-chloro-2-aminobenzoate framework but differing in their peripheral substituents, can then be tested to identify "hit" compounds with desired biological effects. These hits can provide crucial information about the structure-activity relationship (SAR) and guide the design of more potent and selective drug candidates.

Mechanistic Investigations of Chemical Reactions Involving Methyl 4 Chloro 2 Methylamino Benzoate

Reaction Pathway Elucidation

The synthesis and subsequent reactions of Methyl 4-chloro-2-(methylamino)benzoate involve multi-step pathways that have been elucidated through various analytical techniques. A common synthetic route to related amino benzoates starts from a nitrated precursor. For instance, the preparation of 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride involves the reduction of both a nitro group and a cyano group on the benzene (B151609) ring. google.com This is typically achieved through catalytic hydrogenation. google.com

A plausible pathway for the formation of the core structure of this compound would likely begin with a suitable precursor, such as 4-chloro-2-nitrobenzoic acid. The synthesis would proceed through the following key transformations:

Esterification : The carboxylic acid group of 4-chloro-2-nitrobenzoic acid is converted to a methyl ester. This is a classic acid-catalyzed reaction using methanol (B129727), often in the presence of a strong acid like sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the methanol molecule. youtube.com

Reduction of the Nitro Group : The nitro group at the 2-position is then reduced to an amino group (-NH2). This transformation is commonly carried out using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or through chemical reduction.

N-Methylation : The final step is the selective methylation of the newly formed amino group to a methylamino group (-NHCH3). This can be achieved using various methylating agents.

Subsequent reactions involving this compound often target the chloro-substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for aryl chlorides. sigmaaldrich.com In such a reaction, the C-Cl bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a boronic acid derivative. sigmaaldrich.com

Kinetic Studies and Reaction Rate Determination

For nucleophilic substitution reactions, second-order rate constants (k_N) are typically determined spectrophotometrically by monitoring the formation of the product over time. koreascience.kr The rate of reaction is influenced by several factors:

Substituent Effects : The nature of other groups on the benzene ring can significantly alter the reaction rate. Electron-withdrawing groups generally increase the rate of nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). The relationship between substituent electronic properties and reaction rate is often quantified using Hammett plots. koreascience.kr

Nucleophile Basicity : In reactions with amines, the basicity of the nucleophile plays a crucial role. Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile's conjugate acid, can reveal details about the mechanism, such as the rate-determining step. koreascience.krkoreascience.kr A non-linear Brønsted plot often indicates a change in the rate-determining step as the nucleophile's basicity is varied. koreascience.krkoreascience.kr

Solvent and Temperature : The reaction medium and temperature have a profound impact on reaction rates. The rate constants are typically determined at a constant temperature to ensure reproducibility. koreascience.kr

| Reactant | Nucleophile | Kinetic Parameter | Value | Significance |

|---|---|---|---|---|

| 4-Chloro-2-nitrophenyl Benzoate | Piperidine | ρ (rho) | 1.25 | Indicates sensitivity to electronic effects of substituents. koreascience.kr |

| 4-Chloro-2-nitrophenyl Benzoate | Cyclic Amines | β₁ (beta) | 0.24 | Brønsted coefficient for the first step of the reaction. koreascience.kr |

| 4-Chloro-2-nitrophenyl Benzoate | Cyclic Amines | β₂ (beta) | 0.85 | Brønsted coefficient for the second step of the reaction. koreascience.kr |

| 2-Chloro-4-nitrophenyl Benzoates | Hydrazine (B178648) vs. Glycylglycine | α-Effect Ratio | 33-71 | Shows enhanced reactivity of hydrazine compared to a primary amine of similar basicity. koreascience.kr |

Catalytic Transformations and Optimization

Catalysts are frequently employed to enhance the rate and selectivity of reactions involving aryl chlorides like this compound. The optimization of these catalytic processes is key to achieving high yields and purity.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for a variety of transformations. For a related compound, Methyl 4-chlorobenzoate (B1228818), Pd-mediated hydrodehalogenation using polymethylhydrosiloxane (B1170920) (PMHS) can replace the chlorine atom with hydrogen. sigmaaldrich.com More synthetically useful are cross-coupling reactions. The Suzuki-Miyaura coupling of Methyl 4-chlorobenzoate with phenylboronic acid, for example, is catalyzed by a bis-carbene palladium complex to form methyl-(4-phenyl)-benzoate. sigmaaldrich.com Optimization of such reactions involves screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents.

Solid Acid Catalysis: In the context of esterification, solid acid catalysts offer advantages in terms of reusability and simplified workup. Zirconium-based solid acids, particularly those fixed with titanium (Zr/Ti), have shown high activity in the synthesis of methyl benzoates from benzoic acids and methanol. mdpi.com The catalytic activity is attributed to the high acid strength of the material. mdpi.com Optimization parameters for these systems include:

Catalyst Composition : The atomic ratio of the metals (e.g., Zr:Ti) can be varied to achieve optimal performance. mdpi.com

Reaction Temperature : Higher temperatures generally increase the reaction rate, but can also lead to side products.

Catalyst Loading : The amount of catalyst used is a critical parameter to balance reaction speed and cost.

| Reaction Type | Substrate | Catalyst System | Key Optimization Parameters | Product |

|---|---|---|---|---|

| Hydrodehalogenation | Methyl 4-chlorobenzoate | Pd catalyst, KF, PMHS | Catalyst choice, temperature (room temp.) | Methyl benzoate sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Methyl 4-chlorobenzoate | Bis-carbene palladium complex | Ligand structure, base, solvent | Methyl-(4-phenyl)-benzoate sigmaaldrich.com |

| Esterification | Benzoic Acids | Zr/Ti Solid Acid | Zr:Ti ratio, reaction temperature, catalyst loading | Methyl Benzoates mdpi.com |

| Reductive Amination | 2-methyl-4-methoxyaniline | 5 wt % Pd/C | Reactant ratios, temperature (160 °C), solvent (xylene) osti.gov | 2-methyl-4-methoxy-diphenylamine osti.gov |

Patent Literature Review and Academic Landscape

Analysis of Patent Trends Involving Benzoate (B1203000) Derivatives with Chloro and Amino Groups

The patent landscape for benzoate derivatives featuring chloro and amino substitutions reveals a strong and consistent focus on their application as key intermediates in the synthesis of high-value commercial products, particularly in the agrochemical and pharmaceutical industries. A systematic review of patent literature indicates that these compounds are rarely the final product themselves but rather crucial building blocks for more complex molecules with specific biological activities.

A significant trend in the patenting activity revolves around the use of these benzoate derivatives in the preparation of insecticides. For instance, processes for producing substituted anthranilic acid derivatives, which are precursors to potent insecticidal compounds, are frequently claimed. These patents often focus on optimizing reaction conditions to achieve high yields and purity, which is critical for industrial-scale manufacturing. The use of palladium-catalyzed reactions is a recurring theme, highlighting the industry's adoption of modern synthetic methodologies to construct these scaffolds efficiently. google.com

In the pharmaceutical sector, these benzoate derivatives are pivotal in the development of small molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Patents in this area often describe the synthesis of complex heterocyclic systems where the substituted benzoate moiety serves as a foundational scaffold. The primary assignees of these patents are major pharmaceutical corporations and specialized biotechnology companies, underscoring the commercial importance of this chemical class in drug discovery and development. The inventions typically cover not just the final active pharmaceutical ingredients (APIs) but also the key intermediates and the synthetic routes to access them.

Another notable trend is the patenting of methods for preparing specific isomers with high selectivity. For example, methods for the regioselective chlorination or amination of benzoate precursors are often the subject of patent applications. This emphasis on stereospecific and regioselective synthesis is driven by the stringent requirements for drug efficacy and safety, where only a single isomer often possesses the desired therapeutic effect.

The following interactive data table provides a selection of representative patents that highlight these trends.

| Patent Number | Title | Key Focus | Industrial Application |

| US9969717B2 | Method for producing substituted anthranilic acid derivatives | Palladium-catalyzed synthesis of anthranilic acid derivatives. google.com | Agrochemicals (Insecticides) |

| US3793311A | Substituted anthranilic acids | N-substituted anthranilic acid derivatives with diuretic and saluretic properties. google.com | Pharmaceuticals |

| US8129399B2 | Aminopyrimidines useful as kinase inhibitors | Compounds for inhibiting protein kinases in the treatment of proliferative disorders. mdpi.com | Pharmaceuticals (Oncology) |

| US9815820B2 | Rho kinase inhibitors | Small molecule inhibitors of Rho kinase for therapeutic use. nih.gov | Pharmaceuticals |

Academic vs. Industrial Research Focus on Related Compounds

The research landscape for benzoate derivatives with chloro and amino groups presents a fascinating dichotomy between academic and industrial pursuits, though with significant areas of overlap and synergy.

Industrial Research:

The primary driver for industrial research in this area is unequivocally commercial application. The focus is on the discovery and development of novel, patentable molecules with clear utility, primarily as pharmaceuticals or agrochemicals. A large portion of industrial research, as evidenced by the patent literature, is dedicated to:

Lead Optimization: Synthesizing extensive libraries of related compounds to improve the potency, selectivity, and pharmacokinetic properties of a lead molecule. This often involves systematic modification of the substitution pattern on the benzoate ring.

Process Development and Scale-up: Devising efficient, cost-effective, and scalable synthetic routes to key intermediates and final products. This includes the optimization of reaction conditions, catalyst selection, and purification methods. google.com

Formulation and Delivery: Developing stable and effective formulations for the final products, which is a critical step in bringing a new drug or pesticide to market.

For industry, "Methyl 4-chloro-2-(methylamino)benzoate" and its analogs are valuable intermediates. Their importance lies in their ability to be readily converted into more complex, high-value molecules.

Academic Research:

Academic research, while also interested in the biological activity of these compounds, often has a broader and more exploratory scope. Key areas of academic focus include:

Novel Synthetic Methodologies: Developing new and innovative ways to synthesize the core benzoate scaffold or to introduce specific functional groups. This can include the exploration of new catalysts, reaction mechanisms, and more environmentally friendly ("green") chemistry approaches. nih.gov

Fundamental Structure-Activity Relationship (SAR) Studies: Investigating how changes in the chemical structure of these molecules affect their biological activity. This provides a deeper understanding of the underlying principles of molecular recognition and can guide future drug design efforts. nih.gov

Exploration of New Biological Targets: Screening these compounds against a wide range of biological targets to uncover new therapeutic possibilities beyond the established applications. This can lead to the identification of novel mechanisms of action and the expansion of the therapeutic potential of this class of molecules. google.comnih.gov

Biophysical and Computational Studies: Employing techniques like X-ray crystallography and computational modeling to understand how these molecules interact with their biological targets at the atomic level. nih.gov

While industrial research is highly focused on a specific therapeutic or commercial goal, academic research often lays the fundamental groundwork that industry can later build upon. For example, a novel synthetic method or a new biological target identified in an academic lab can become the starting point for a major industrial drug discovery program.

The following table summarizes the key differences and overlaps in focus:

| Research Area | Industrial Focus | Academic Focus |

| Primary Goal | Product Development & Commercialization | Knowledge Generation & Discovery |

| Synthesis | Scalable & Cost-Effective Routes | Novel & Innovative Methods |

| Compound Libraries | Focused on Lead Optimization | Diverse for Exploring New Biology |

| Biological Targets | Validated & Commercially Viable | Broad & Exploratory |

| Publication | Patents | Peer-Reviewed Journals |

Future Research Directions and Unexplored Avenues for Methyl 4 Chloro 2 Methylamino Benzoate

Advanced Synthetic Methodologies

The current synthesis of Methyl 4-chloro-2-(methylamino)benzoate and related anthranilates often relies on traditional methods that may involve harsh conditions or generate significant waste. Future research should pivot towards modern, sustainable, and more efficient synthetic strategies.

One promising avenue is the adoption of continuous flow chemistry . This technology offers superior control over reaction parameters such as temperature and mixing, which is crucial for managing exothermic reactions common in the synthesis of anthranilate derivatives. aidic.it A shift from semi-batch to continuous production can lead to higher yields, increased purity, and a safer, more energy-efficient process. aidic.it Research efforts could focus on designing and optimizing a continuous flow process specifically for the N-methylation and esterification steps required to produce this compound.

Another critical area is the development of advanced catalytic systems . The N-alkylation of anilines, a key step in the synthesis, can be made more atom-economical and environmentally benign. researchgate.net Future investigations should explore:

Heterogeneous Catalysts: The use of solid catalysts, such as supported nickel, palladium, or ruthenium nanoparticles, can simplify product purification and allow for catalyst recycling. researchgate.netrsc.org Research could identify the optimal metal and support combination for the selective N-methylation of 4-chloro-2-aminobenzoate derivatives, using greener methylating agents like methanol (B129727). rsc.orgnih.gov

Homogeneous Catalysis: Non-noble metal catalysts, for instance, those based on tungsten or copper, are emerging as cost-effective alternatives for N-alkylation reactions. sci-hub.senih.gov Investigating phosphine-free tungsten systems or copper-hydride catalysts could provide practical and broadly applicable methods. sci-hub.senih.gov

Biocatalysis: Employing engineered enzymes, such as N-methyltransferases, offers a highly selective and green route to N-methylated anthranilates. nih.gov Research into developing specific enzymes for the target molecule could revolutionize its production.

These advanced methodologies promise not only to improve the economic and environmental profile of this compound synthesis but also to provide more versatile and scalable production routes.

Table 1: Comparison of Potential Catalytic Systems for N-Alkylation

| Catalyst Type | Potential Advantages | Key Research Focus for Target Compound |

|---|---|---|

| Heterogeneous (e.g., Ni/ZnAlOx, Pd/C) | Reusability, ease of separation, process simplification. researchgate.netrsc.org | Optimizing metal/support for selectivity with methanol as a C1 source. rsc.orgnih.gov |

| Homogeneous (e.g., Tungsten, Copper) | High activity and selectivity, milder reaction conditions. sci-hub.senih.gov | Developing practical, phosphine-free, non-noble metal systems. sci-hub.se |

| Biocatalysis (e.g., N-methyltransferase) | High selectivity (regio- and stereo-), green reaction conditions (aqueous, mild temp.). nih.gov | Enzyme screening and engineering for specific substrate acceptance and efficiency. nih.gov |

Comprehensive Mechanistic Characterization

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is essential for process optimization and troubleshooting. While general mechanisms for N-alkylation and esterification are known, specific insights into this substituted system are lacking.

Future research should employ a combination of experimental and computational techniques to elucidate the precise reaction pathways.

Kinetic Studies: Detailed kinetic analysis can help identify rate-determining steps and optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

Spectroscopic Analysis: In-situ spectroscopic methods, like infrared spectroscopy, can be used to identify and track the formation of key intermediates during the synthesis process, providing direct evidence for the proposed mechanism. thieme-connect.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways. researchgate.net These studies can predict transition state energies, visualize molecular interactions, and explain the regioselectivity observed in the substitution of the aromatic ring. This is particularly relevant for understanding why nucleophilic substitution occurs preferentially at a specific position on the di-substituted ring. nih.gov

By combining these approaches, researchers can build a comprehensive model of the synthesis, leading to more rational process development and control.

Table 2: Methodologies for Mechanistic Investigation

| Methodology | Objective | Expected Outcome |

|---|---|---|

| Kinetic Analysis | Determine reaction rates, orders, and activation energies. | Identification of rate-limiting steps and optimal process parameters. |

| In-situ Spectroscopy (IR, NMR) | Identify and monitor reactive intermediates in real-time. | Validation of proposed reaction pathways and intermediate structures. thieme-connect.com |

| Computational Chemistry (DFT) | Model transition states and reaction energy profiles. | Insight into catalyst-substrate interactions and sources of selectivity. researchgate.net |

| Isotopic Labeling Studies | Trace the path of atoms from reactants to products. | Unambiguous determination of bond-forming and bond-breaking events. |

Development of Novel Analogues through Targeted Design

The true value of this compound may lie in its use as a scaffold for creating novel analogues with specialized functions. The anthranilic acid framework is a "privileged" structure in medicinal chemistry, known to be a key component in many biologically active compounds. nih.gov Targeted modifications to the core structure could lead to the discovery of new pharmaceuticals, agrochemicals, or materials.

Future research should focus on a systematic exploration of structure-activity relationships (SAR). nih.gov This involves synthesizing libraries of related compounds and evaluating their properties. Key areas for modification include:

Substitution on the Aromatic Ring: Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) or with electron-donating/withdrawing groups can fine-tune the electronic properties of the molecule, which may enhance its biological activity or chemical reactivity. researchgate.net

Modification of the Amino Group: Varying the N-alkyl group (e.g., ethyl, propyl) or creating secondary anilides could significantly alter the compound's steric and electronic profile, potentially leading to new applications. nih.govresearchgate.net

Alterations to the Ester Group: Changing the methyl ester to other esters or converting it to an amide could modify the molecule's solubility, stability, and interaction with biological targets.

By systematically designing and synthesizing these analogues, researchers can build a comprehensive understanding of how structural changes impact function, paving the way for the development of new molecules with tailored and enhanced properties for a wide range of applications. nih.gov

Table 3: Proposed Structural Modifications for Analogue Development

| Modification Site | Proposed Change | Potential Impact |

|---|---|---|

| C4-Position | Replace Chlorine with -Br, -F, -CF3, -OCH3 | Modulate electronic properties, lipophilicity, and metabolic stability. researchgate.net |

| N2-Position | Replace N-methyl with N-ethyl, N-benzyl, or form N-aryl amides. | Alter steric bulk and hydrogen bonding capacity. nih.govresearchgate.net |

| C1-Position | Convert methyl ester to ethyl/propyl esters or to primary/secondary amides. | Modify solubility, hydrolysis rate, and target binding interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.